molecular formula C15H22Si B14196640 Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane CAS No. 923014-11-3

Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane

Cat. No.: B14196640
CAS No.: 923014-11-3
M. Wt: 230.42 g/mol
InChI Key: ARYYWXOYXZCSBK-UHFFFAOYSA-N
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Description

Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is an organosilicon compound with a unique structure that includes a silicon atom bonded to a trimethylsilyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base. One common method is the hydrosilylation of 3-methyl-5-phenylpenta-2,4-diene with trimethylchlorosilane using a platinum catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then purified using distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the diene system into a more saturated hydrocarbon.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various organosilicon compounds depending on the substituent introduced.

Scientific Research Applications

Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The conjugated diene system allows for participation in cycloaddition reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
  • Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane

Uniqueness

Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is unique due to its specific substitution pattern on the diene system, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.

Properties

CAS No.

923014-11-3

Molecular Formula

C15H22Si

Molecular Weight

230.42 g/mol

IUPAC Name

trimethyl-(3-methyl-5-phenylpenta-2,4-dienyl)silane

InChI

InChI=1S/C15H22Si/c1-14(12-13-16(2,3)4)10-11-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3

InChI Key

ARYYWXOYXZCSBK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC[Si](C)(C)C)C=CC1=CC=CC=C1

Origin of Product

United States

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